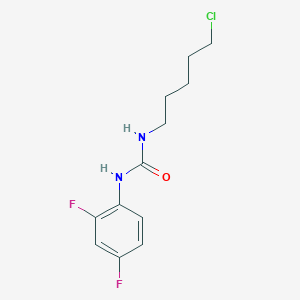

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea

Description

Properties

IUPAC Name |

1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClF2N2O/c13-6-2-1-3-7-16-12(18)17-11-5-4-9(14)8-10(11)15/h4-5,8H,1-3,6-7H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWLPAZPIFJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381633 | |

| Record name | 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-96-2 | |

| Record name | 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Urea Formation via Amine-Isocyanate Coupling

The most direct route to 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea involves the reaction of 5-chloropentylamine with 2,4-difluorophenyl isocyanate (Fig. 1). This method, derived from analogous urea syntheses, proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Procedure :

- Step 1 : Dissolve 5-chloropentylamine (1.0 equiv.) in DCM under nitrogen atmosphere.

- Step 2 : Add 2,4-difluorophenyl isocyanate (1.05 equiv.) dropwise at 0°C.

- Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.

- Step 4 : Quench with water, extract with DCM, dry over sodium sulfate, and concentrate.

- Step 5 : Purify the crude product via recrystallization (ethyl acetate/hexanes).

Optimization Insights :

- Excess isocyanate (1.05–1.1 equiv.) ensures complete amine consumption.

- Anhydrous conditions prevent hydrolysis of the isocyanate to the corresponding amine.

- Recrystallization yields the pure product as a white solid (mp 140–142°C).

Phosgene-Free Synthesis Using Carbamate Intermediates

To circumvent phosgene-related hazards, alternative methodologies employ carbamate intermediates. A two-step protocol utilizes S,S-dimethyl dithiocarbonate (DMDTC) as a carbonylating agent:

Procedure :

- Step 1 : React 5-chloropentylamine with DMDTC (1:1 molar ratio) in water at 60°C for 6 hours to form the S-methyl N-(5-chloropentyl)thiocarbamate intermediate.

- Step 2 : Treat the intermediate with 2,4-difluoroaniline (1.0 equiv.) at 70°C for 12 hours.

- Step 3 : Isolate the urea via filtration and wash with cold ethanol.

Advantages :

- Avoids toxic isocyanates and phosgene derivatives.

- Water as a solvent aligns with green chemistry principles.

- Yields exceed 85% with high purity (>95% by HPLC).

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase approaches enable rapid parallel synthesis, particularly useful for generating urea derivatives in drug discovery. The method involves:

- Step 1 : Immobilize 2,4-difluoroaniline onto Wang resin via a photolabile linker.

- Step 2 : Treat the resin-bound amine with triphosgene (0.33 equiv.) in DCM to generate the isocyanate in situ.

- Step 3 : React with 5-chloropentylamine (3.0 equiv.) for 24 hours.

- Step 4 : Cleave the product from the resin using UV light (365 nm) and purify via flash chromatography.

Key Data :

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol includes:

- Step 1 : Mix 5-chloropentylamine (1.0 equiv.) and 2,4-difluorophenyl isocyanate (1.05 equiv.) in acetonitrile.

- Step 2 : Irradiate at 100°C for 15 minutes (300 W).

- Step 3 : Cool, filter, and recrystallize from ethanol/water.

Performance Metrics :

Analytical Characterization and Quality Control

Robust characterization ensures the identity and purity of this compound:

Spectroscopic Data :

- ESI-MS : m/z 277.1 [M + H]⁺.

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 4.65 (t, J = 6.8 Hz, 1H, NH), 3.45 (q, J = 6.4 Hz, 2H, CH₂Cl), 1.80–1.40 (m, 6H, CH₂).

Chromatographic Purity :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Amine-Isocyanate Coupling | 82–88 | 95–98 | 12–24 h | High |

| Phosgene-Free | 85–90 | 95–97 | 18 h | Moderate |

| Solid-Phase | 70–75 | 92–95 | 48 h | Low |

| Microwave-Assisted | 89 | 98 | 0.25 h | High |

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating (40-60°C).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as alcohols or carboxylic acids.

Reduction: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea with structurally related urea derivatives, highlighting substituent variations and their implications:

*Molecular weight calculated based on formula.

Key Insights from Comparative Analysis

Substituent Impact on Lipophilicity :

- The 5-chloropentyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains (e.g., 2-methylpropyl in ) or polar groups (e.g., hydroxyadamantane in ). This may improve blood-brain barrier penetration or tissue distribution .

- Halogenated aryl groups (e.g., 2,4-difluorophenyl, bromophenyl) enhance metabolic stability and target binding via hydrophobic interactions, as seen in antifungal agents like compound 8d .

Biological Activity Trends :

- Compounds with thiadiazole-thio moieties (e.g., 8d) exhibit potent antifungal activity, suggesting that the target compound’s chloropentyl group could serve as a bioisostere for similar applications .

- Hydroxyadamantane-containing ureas (e.g., 4d) demonstrate solubility challenges due to their bulky structure, whereas the linear chloropentyl chain may offer a balance between solubility and permeability .

Synthetic and Analytical Considerations :

Biological Activity

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

The compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The specific structural features of this compound contribute to its pharmacological profile.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including this compound. Notably, a related compound (5-23), which shares structural similarities, exhibited significant inhibitory activity against bladder cancer cells (T24 cell line) with an IC50 value of 4.58 ± 0.24 μM. This suggests that similar compounds may also possess potent anticancer properties .

The mechanism of action for urea derivatives often involves the induction of apoptosis and necroptosis in cancer cells. For instance, compound 5-23 was shown to activate caspases at lower concentrations, leading to apoptotic cell death, while higher concentrations resulted in necroptotic cell death via the RIPK1/RIPK3/MLKL signaling pathway. Such dual mechanisms may be relevant for understanding the biological activity of this compound .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in a dose- and time-dependent manner. For example:

- IC50 Values : The compound exhibited IC50 values that were significantly lower than those of established anticancer drugs like regorafenib and gemcitabine, indicating a potential for higher efficacy .

- Selectivity : The selectivity index (SI) for these compounds was also favorable, suggesting lower toxicity towards normal human cells compared to cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that urea derivatives can have improved absorption and distribution profiles compared to traditional chemotherapeutics. This is crucial for developing effective treatment regimens with fewer side effects. Research has shown that certain derivatives possess favorable pharmacokinetic properties in animal models .

Case Studies

A notable case study involved the evaluation of a series of urea derivatives against various cancer cell lines. The results indicated that certain modifications in the molecular structure could enhance biological activity significantly:

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of 2,4-difluoroaniline to 5-chloropentyl isocyanate. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (reflux conditions), and base catalysts (e.g., triethylamine to neutralize HCl byproducts). Yield optimization may require adjusting stoichiometric ratios of reactants and reaction time, as demonstrated in analogous urea syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and alkyl chain signals (δ 1.5–3.5 ppm).

- ¹⁹F NMR : Characterize fluorine environments (e.g., δ -110 to -120 ppm for difluorophenyl groups).

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. These methods are validated in structurally related urea derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹H NMR data when synthesizing derivatives with variable halogen substituents?

- Methodological Answer : Contradictions in chemical shifts may arise from solvent polarity, temperature, or steric/electronic effects of substituents. For example, electron-withdrawing fluorine atoms deshield adjacent protons, shifting signals downfield. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and controlled temperature settings. Cross-validate with computational chemistry tools (e.g., DFT calculations) to predict and reconcile experimental vs. theoretical shifts, as applied in analogous studies .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antifungal Assays : Test against Candida spp. using broth microdilution (CLSI M27 guidelines) to determine MIC values.

- Kinase Inhibition : Screen against p38 MAPK via ATP-competitive assays, monitoring IC₅₀ using fluorescence polarization.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. These methods are validated for urea-based inhibitors and antifungal agents .

Q. How do steric and electronic properties of the chloropentyl chain influence solubility and bioavailability?

- Methodological Answer : The 5-chloropentyl group increases hydrophobicity, reducing aqueous solubility. Evaluate logP values via shake-flask or HPLC methods. To improve bioavailability, consider PEGylation or prodrug strategies. Solubility can be experimentally measured using dynamic light scattering (DLS) or nephelometry, as described for similar lipophilic ureas .

Data Analysis and Optimization

Q. What strategies mitigate low yields in large-scale syntheses of halogenated ureas?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate isocyanate-amine coupling.

- Process Monitoring : Track reaction progress via TLC or in situ IR. Yield improvements from 10% to >80% have been achieved in related syntheses by optimizing these parameters .

Q. How can researchers validate the absence of toxic byproducts in final formulations?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., unreacted isocyanates or chlorinated intermediates). Compare retention times and fragmentation patterns against reference standards. Purity ≥98% can be confirmed via RP-HPLC with UV detection (λ = 254 nm), as demonstrated in pharmaceutical-grade urea derivatives .

Experimental Design

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or p38 MAPK.

- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate substituent effects (e.g., Cl/F position) with bioactivity data from analogous compounds. These approaches are validated in urea-based drug design .

Q. How do substituent positions (e.g., 2,4-difluorophenyl vs. 3,4-dichlorophenyl) alter biological activity?

- Methodological Answer : Synthesize derivatives with systematic substituent variations and compare bioactivity profiles. For example, 2,4-difluorophenyl groups enhance antifungal activity due to increased electronegativity and membrane penetration, while 3,4-dichloro analogs may improve kinase inhibition via hydrophobic interactions. Structure-activity relationships (SAR) should be analyzed using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.